2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core, followed by the introduction of the fluorine atom and the sulfanyl group. The final step involves the attachment of the methoxyphenyl moiety through a nucleophilic substitution reaction. The reaction conditions usually require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives
Scientific Research Applications
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide include other pyrimidoindole derivatives, such as:
- 3-[2-(diethylamino)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
- 4-fluoro-3-(6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indol-2-yl)phenyl methyl ether
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom, sulfanyl group, and methoxyphenyl moiety contribute to its versatility and make it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-27-14-4-2-3-12(7-14)9-22-17(26)10-28-20-19-18(23-11-24-20)15-8-13(21)5-6-16(15)25-19/h2-8,11,25H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWJLHMSQAJDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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